Ethyl(diethynyl)arsane

Description

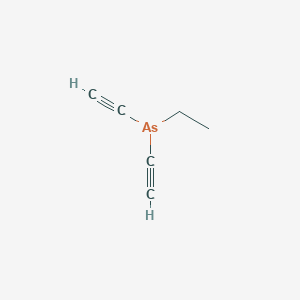

Ethyl(diethynyl)arsane is an organoarsenic compound with the molecular formula C5H5As, featuring an arsenic atom bonded to one ethyl group (-C2H5) and two ethynyl groups (-C≡CH). Structurally, it belongs to the class of tertiary arsanes (R3As), as defined by IUPAC nomenclature . While direct data on its synthesis and properties are sparse in the provided evidence, its reactivity and stability can be inferred from analogous compounds.

Properties

CAS No. |

82316-35-6 |

|---|---|

Molecular Formula |

C6H7As |

Molecular Weight |

154.04 g/mol |

IUPAC Name |

ethyl(diethynyl)arsane |

InChI |

InChI=1S/C6H7As/c1-4-7(5-2)6-3/h1-2H,6H2,3H3 |

InChI Key |

COCJOUWNUPSWSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC[As](C#C)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(diethynyl)arsane typically involves the reaction of ethylarsine with acetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the addition of the ethynyl groups to the arsenic atom. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of ethyl(diethynyl)arsane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production of this compound. Safety measures are crucial due to the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl(diethynyl)arsane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.

Reduction: Reduction reactions can convert ethyl(diethynyl)arsane to simpler arsenic compounds.

Substitution: The ethyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce a variety of organoarsenic compounds.

Scientific Research Applications

Ethyl(diethynyl)arsane has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in cancer treatment due to its arsenic content.

Industry: Utilized in the semiconductor industry for the deposition of thin films and other applications.

Mechanism of Action

The mechanism of action of ethyl(diethynyl)arsane involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interfere with DNA replication and repair processes, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Arsanes

Substitution Effects :

- This could enhance its reactivity in cross-coupling or addition reactions .

- Steric vs. Electronic Factors : Unlike tris(trimethylsilyl)arsane, which is stabilized by steric hindrance, Ethyl(diethynyl)arsane’s linear ethynyl groups may facilitate π-stacking or polymerization, similar to diethynyladamantane derivatives .

Key Insights :

- Ethyl(diethynyl)arsane’s synthesis may involve Negishi-type coupling , as demonstrated in the preparation of ethynyl-containing alkenes using diethynyl zinc and palladium catalysts .

- In contrast, trifluoromethyl arsaalkenes require low-temperature reactions with amines to stabilize the As=C bond .

Reactivity and Stability

- Thermal Stability : Ethyl(diethynyl)arsane’s stability is likely lower than that of tris(trimethylsilyl)arsane due to the reactive ethynyl groups. However, arsaalkenes like F3CAs=C(F)NMe2 remain stable in chloroform for hours, suggesting that steric protection (e.g., bulky substituents) could enhance stability .

- Reactivity :

- The ethynyl groups may participate in polymerization or cycloaddition reactions , akin to diethynyladamantane derivatives, which undergo disproportionation under certain conditions .

- Unlike methylarsane, which generates volatile arsanes under reductive conditions, Ethyl(diethynyl)arsane’s reactivity is expected to favor electrophilic substitution or metal-catalyzed cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.